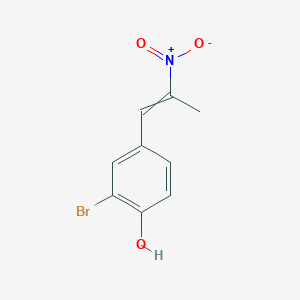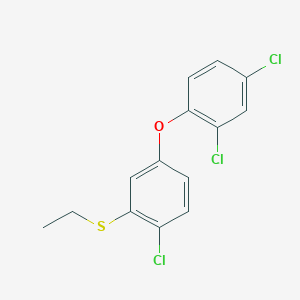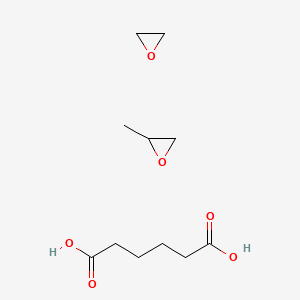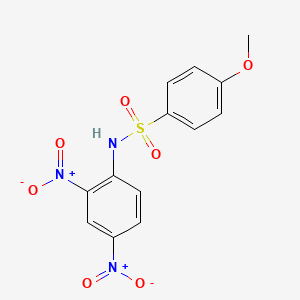
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- is an organic compound with the molecular formula C12H9N3O6S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 2,4-dinitrophenyl group and a methoxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups at the ortho and para positions makes the aromatic ring susceptible to nucleophilic attack.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are commonly used under basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzenesulfonamides with various nucleophiles.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- involves its interaction with specific molecular targets. The nitro groups and the sulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or alteration of protein function . The methoxy group may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-Dinitrophenyl)benzenesulfonamide
- N-(2,4-Dimethoxyphenyl)benzenesulfonamide
- N-(2,5-Dimethylphenyl)benzenesulfonamide
- N-(2,4-Dichlorophenyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- is unique due to the presence of both electron-withdrawing nitro groups and an electron-donating methoxy group. This combination of substituents imparts distinct chemical reactivity and binding properties compared to other similar compounds. The methoxy group enhances the compound’s solubility and may improve its pharmacokinetic properties, making it a valuable candidate for further research and development.
Eigenschaften
CAS-Nummer |
61072-73-9 |
|---|---|
Molekularformel |
C13H11N3O7S |
Molekulargewicht |
353.31 g/mol |
IUPAC-Name |
N-(2,4-dinitrophenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H11N3O7S/c1-23-10-3-5-11(6-4-10)24(21,22)14-12-7-2-9(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |
InChI-Schlüssel |
HACXSVIXKIJDME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
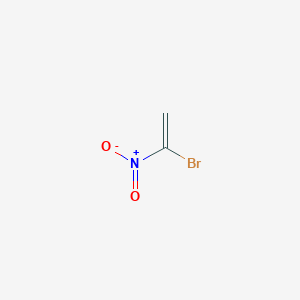
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
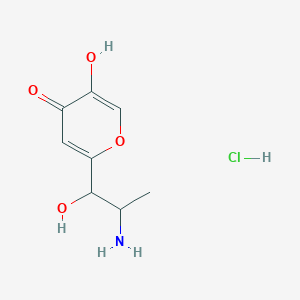
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)
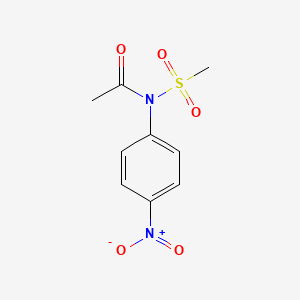
![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
